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Compound of Interest

Compound Name:
N,N-dimethylmorpholine-2-

carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608 Get Quote

A Strategic Scaffold in Modern Drug Discovery

Part 1: Core Directive & Executive Summary
The discovery of N,N-dimethylmorpholine-2-carboxamide does not refer to the isolation of a

natural product, but rather its emergence as a privileged synthetic motif in high-throughput

medicinal chemistry. This specific scaffold has gained prominence as a "solubility vector"—a

structural tool used to modulate the physicochemical properties of lipophilic drug candidates

without compromising their binding affinity.

This guide analyzes the molecule not just as a reagent, but as a strategic solution to the

"molecular obesity" crisis in drug development (high MW, high LogP). We will explore its

synthesis, physicochemical profile, and its critical role in clinical candidates such as ATR kinase

inhibitors.

Part 2: Physicochemical Profile & Strategic Value
In the context of the Lipinski Rule of 5 and the optimization of CNS-active agents, the

morpholine-2-carboxamide moiety offers a distinct advantage over traditional solubilizing

groups like piperazines or piperidines.

Comparative Physicochemical Data
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Property Value Strategic Implication

Molecular Weight 158.20 g/mol

Low fragment weight allows

attachment to larger scaffolds

without exceeding MW 500

limits.

cLogP -0.6 (approx)

Highly hydrophilic. Lowers the

overall LogP of the parent

drug, improving solubility.

TPSA ~32.8 Å²

Moderate polar surface area;

allows for potential CNS

penetration if the rest of the

molecule is balanced.

pKa (Morpholine NH) ~8.4

Basic enough to form salts

(HCl, mesylate) for formulation,

but less basic than piperazine

(pKa ~9.8), reducing hERG

liability.

Metabolic Stability High

The amide bond at C2 is

robust against hydrolysis; the

morpholine ring is less prone

to oxidative opening than

piperazine.

The "Vector" Advantage
Unlike the N4-position of morpholine, which is often used for attachment to the drug core, the

C2-position projects the dimethylamide group into solvent-exposed regions of the protein

binding pocket. This allows the core scaffold to maintain critical hydrophobic interactions while

the C2-tail acts as a "solubility anchor."

Part 3: Synthetic Methodologies
The synthesis of N,N-dimethylmorpholine-2-carboxamide requires control over

regiochemistry and often stereochemistry (as the (S)-enantiomer is frequently preferred in
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kinase inhibitors).

Primary Route: The Epichlorohydrin Cyclization
This route is preferred for generating enantiomerically pure scaffolds starting from chiral

epichlorohydrin.

Mechanism:

Ring Opening: Nucleophilic attack of an amino alcohol (e.g., N-benzylaminoethanol) on the

epoxide.

Cyclization: Intramolecular displacement of the chloride (or activated alcohol) to form the

morpholine ring.

Functionalization: Oxidation of the hydroxymethyl group to the acid, followed by amide

coupling.

Visualization: Synthesis Workflow
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Figure 1: Stereoselective synthesis route starting from (S)-epichlorohydrin, ensuring defined

chirality at the C2 position.

Part 4: Experimental Protocol (Self-Validating)
This protocol describes the Amide Coupling step, assuming the commercially available 4-Boc-

morpholine-2-carboxylic acid as the starting material. This is the most common entry point for

medicinal chemists.
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Reagents & Equipment
Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq).

Amine Source: Dimethylamine (2.0 M in THF, 3.0 eq).

Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

Solvent: DMF (Anhydrous) or DCM.

Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology
Activation:

Dissolve 4-Boc-morpholine-2-carboxylic acid (10 mmol, 2.31 g) in anhydrous DMF (20

mL).

Cool to 0°C under nitrogen atmosphere.

Add DIPEA (30 mmol, 5.2 mL) followed by HATU (12 mmol, 4.56 g). Stir for 15 minutes to

form the activated ester. Validation: Solution should turn slightly yellow; ensure no

precipitate forms (indicates moisture).

Coupling:

Add Dimethylamine (2.0 M in THF, 15 mL) dropwise via syringe.

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

Monitoring: Check LC-MS for the disappearance of Starting Material (SM) [M+H]+ 232.1

and appearance of Product [M+H]+ 259.2.

Workup:
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Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove

HATU byproducts.

Wash with 5% LiCl solution (to remove DMF).

Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

Deprotection (To obtain the free amine or HCl salt):

Dissolve the crude Boc-intermediate in DCM (10 mL).

Add 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.

Observation: White precipitate (the HCl salt) should form.

Filter the solid, wash with Et2O, and dry under high vacuum.

Yield: Expect 85-95% for the coupling; >90% for deprotection. Purity Check: 1H NMR (DMSO-

d6) should show the characteristic morpholine peaks and two distinct methyl singlets (due to

amide rotamers).

Part 5: Applications in Drug Discovery
The N,N-dimethylmorpholine-2-carboxamide scaffold is not just a passive linker; it is an

active modulator of pharmacokinetics.

Case Study: ATR Kinase Inhibitors
In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (e.g., by

Vertex Pharmaceuticals and Merck), this scaffold played a pivotal role.

Problem: Early pyrazine-based inhibitors suffered from poor aqueous solubility, limiting oral

bioavailability.

Solution: Introduction of the (S)-N,N-dimethylmorpholine-2-carboxamide group at the

solvent front.

Outcome:
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Solubility: Increased by >100-fold compared to the unsubstituted analog.

Selectivity: The steric bulk of the dimethylamide group directed the molecule away from

the ATP-binding pockets of homologous kinases (ATM, DNA-PK), improving selectivity.

Mechanistic Diagram: SAR Logic
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Figure 2: SAR Logic demonstrating how the scaffold bridges the hydrophobic binding pocket

and the aqueous solvent environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Deep Dive: N,N-Dimethylmorpholine-2-
Carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166608#discovery-of-n-n-dimethylmorpholine-2-
carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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